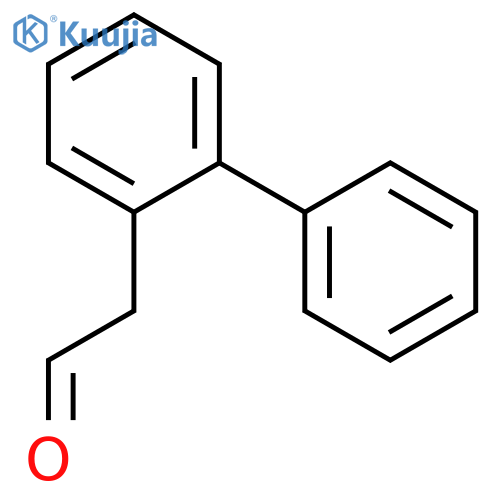

Cas no 90401-64-2 (2-(2-phenylphenyl)acetaldehyde)

2-(2-phenylphenyl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-2-acetaldehyde

- 2-(2-phenylphenyl)acetaldehyde

- SCHEMBL6206041

- EN300-1863462

- AKOS006324543

- DB-389090

- 2-([1,1'-Biphenyl]-2-yl)acetaldehyde

- 90401-64-2

-

- MDL: MFCD11553546

- インチ: InChI=1S/C14H12O/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9,11H,10H2

- InChIKey: KSWFOSOJEHVUNJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 196.088815002Da

- どういたいしつりょう: 196.088815002Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1Ų

2-(2-phenylphenyl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019123179-25g |

2-([1,1'-Biphenyl]-2-yl)acetaldehyde |

90401-64-2 | 95% | 25g |

$3979.80 | 2023-08-31 | |

| Enamine | EN300-1863462-1.0g |

2-(2-phenylphenyl)acetaldehyde |

90401-64-2 | 1g |

$1086.0 | 2023-06-01 | ||

| Ambeed | A660561-1g |

2-([1,1'-Biphenyl]-2-yl)acetaldehyde |

90401-64-2 | 95+% | 1g |

$609.0 | 2023-09-02 | |

| Enamine | EN300-1863462-0.05g |

2-(2-phenylphenyl)acetaldehyde |

90401-64-2 | 0.05g |

$647.0 | 2023-09-18 | ||

| Enamine | EN300-1863462-0.1g |

2-(2-phenylphenyl)acetaldehyde |

90401-64-2 | 0.1g |

$678.0 | 2023-09-18 | ||

| Enamine | EN300-1863462-0.25g |

2-(2-phenylphenyl)acetaldehyde |

90401-64-2 | 0.25g |

$708.0 | 2023-09-18 | ||

| Enamine | EN300-1863462-2.5g |

2-(2-phenylphenyl)acetaldehyde |

90401-64-2 | 2.5g |

$1509.0 | 2023-09-18 | ||

| Enamine | EN300-1863462-5.0g |

2-(2-phenylphenyl)acetaldehyde |

90401-64-2 | 5g |

$3147.0 | 2023-06-01 | ||

| abcr | AB427748-1 g |

Biphenyl-2-ylacetaldehyde; . |

90401-64-2 | 1g |

€1,593.20 | 2023-04-23 | ||

| Alichem | A019123179-5g |

2-([1,1'-Biphenyl]-2-yl)acetaldehyde |

90401-64-2 | 95% | 5g |

$1393.60 | 2023-08-31 |

2-(2-phenylphenyl)acetaldehyde 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

2-(2-phenylphenyl)acetaldehydeに関する追加情報

Introduction to 2-(2-phenylphenyl)acetaldehyde (CAS No. 90401-64-2)

2-(2-phenylphenyl)acetaldehyde, with the CAS number 90401-64-2, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its aromatic aldehyde functionality, which imparts distinct chemical reactivity and biological properties.

The molecular formula of 2-(2-phenylphenyl)acetaldehyde is C13H10O, and its molecular weight is 186.21 g/mol. The compound features a benzene ring substituted with a phenyl group and an aldehyde group, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the aldehyde group renders it highly reactive, enabling it to participate in a wide range of chemical reactions such as condensations, reductions, and oxidations.

In the realm of pharmaceutical research, 2-(2-phenylphenyl)acetaldehyde has shown promise as a precursor for the synthesis of bioactive compounds. Recent studies have explored its potential as a building block for the development of new drugs targeting various diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of novel anti-inflammatory agents. The researchers demonstrated that derivatives of 2-(2-phenylphenyl)acetaldehyde exhibited potent anti-inflammatory activity in both in vitro and in vivo models, suggesting its potential for further development into therapeutic agents.

Beyond pharmaceutical applications, 2-(2-phenylphenyl)acetaldehyde has also found utility in materials science. Its aromatic structure and reactivity make it an attractive candidate for the synthesis of advanced materials with tailored properties. A 2023 study in Advanced Materials reported the use of this compound in the preparation of conjugated polymers with enhanced electronic and optical properties. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

In organic synthesis, 2-(2-phenylphenyl)acetaldehyde serves as a key intermediate for the preparation of complex molecules with diverse functionalities. Its ability to undergo selective transformations under mild conditions makes it a valuable reagent in synthetic routes designed to produce high-value chemicals. For example, a 2023 study published in Organic Letters described an efficient method for the synthesis of chiral alcohols using this compound as a starting material. The researchers developed a catalytic asymmetric reduction protocol that yielded chiral alcohols with high enantioselectivity and yield.

The safety and handling of 2-(2-phenylphenyl)acetaldehyde are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. It is recommended to use appropriate personal protective equipment (PPE), such as gloves and goggles, when handling this compound to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials.

In conclusion, 2-(2-phenylphenyl)acetaldehyde (CAS No. 90401-64-2) is a multifunctional organic compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers engaged in pharmaceutical development, materials science, and organic synthesis. As ongoing research continues to uncover new applications and properties of this compound, its importance is likely to grow even further.

90401-64-2 (2-(2-phenylphenyl)acetaldehyde) 関連製品

- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)

- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)

- 1214342-03-6(3-(3-Fluoro-4-nitrophenyl)pyridine)

- 45204-08-8(ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate)

- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)

- 2044705-75-9(rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)

- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)

- 1361574-94-8(2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl)

- 2649057-86-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)

- 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)